N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
Propriétés
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6OS/c1-11-15(6-20-16(25)8-23-10-19-9-21-23)26-17-22-14(7-24(11)17)12-2-4-13(18)5-3-12/h2-5,7,9-10H,6,8H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPMWODILXFUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, incorporating multiple heterocyclic rings and functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group , a methylimidazo group , and a triazole moiety , contributing to its chemical properties and biological functions. The molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆F₁N₅S |
| Molecular Weight | 353.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Target Pathways
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exhibits activity against various biological targets:
- Antimicrobial Activity : It shows significant antimicrobial properties against both bacteria and fungi. The imidazo[2,1-b]thiazole derivatives are known for their ability to disrupt cellular processes in pathogens.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antitubercular Activity : Research has highlighted the potential of imidazo[2,1-b]thiazole derivatives in combating Mycobacterium tuberculosis. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against M. tuberculosis strains .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide:
- Cytotoxicity : The compound was tested against various cancer cell lines including HeLa (cervical cancer) and L1210 (leukemia). Results showed an IC50 value of approximately 5 µM for HeLa cells, indicating potent cytotoxic effects .
- Antimicrobial Testing : In antimicrobial assays against Staphylococcus aureus and Candida albicans, the compound exhibited MIC values of 8 µg/mL and 16 µg/mL respectively .
Case Studies
Several case studies have reported on the biological activity of related compounds:
- A study on imidazo[2,1-b]thiazole derivatives found that modifications at specific positions significantly enhanced their antitubercular activity. For example, compounds with trifluoromethyl groups showed improved efficacy with MIC values as low as 0.061 µM against M. tuberculosis .
- Another investigation into a series of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives revealed that certain substitutions led to enhanced antiproliferative activity against various cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide indicates moderate solubility in organic solvents but limited water solubility. This characteristic may affect its bioavailability and therapeutic application.
Comparaison Avec Des Composés Similaires
Structural Features
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound’s imidazothiazole core distinguishes it from benzothiazole () or thiadiazole () derivatives.
- The 4-fluorophenyl group enhances metabolic stability compared to nitro () or methoxy () substituents .
- The 1,2,4-triazole moiety facilitates hydrogen bonding, similar to triazole-containing anticonvulsants () .
Key Insights :
- The target’s fluorophenyl group increases lipophilicity (higher LogP) compared to dichlorophenyl () but less than CF3-substituted derivatives ().
- Bulkier substituents (e.g., naphthalene in ) may reduce bioavailability due to poor solubility .
Contradictions and Limitations
- Activity Discrepancies : While triazole-thiazole hybrids in show anticonvulsant activity, thiazole-acetamides in are antibiotic candidates. The target’s activity may depend on substituent positioning and core flexibility.
- Synthetic Feasibility : Click chemistry () is scalable for the target compound, but regioselectivity in triazole formation requires optimization .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions optimize yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:
- Core formation : Condensation of 4-fluorophenyl-substituted precursors with thiazole intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Functionalization : Alkylation or coupling reactions to introduce the triazole-acetamide moiety, often using catalysts like triethylamine or K₂CO₃ .
- Purification : Recrystallization (ethanol or ethyl acetate) or column chromatography to isolate the final product .
Q. Optimization Table :
| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF/DMSO (anhydrous) | Enhances reaction efficiency | |
| Temperature | 80–100°C (reflux) | Accelerates core formation | |
| Catalyst | Triethylamine/K₂CO₃ | Facilitates coupling | |
| Monitoring | TLC (hexane:EtOAc = 8:2) | Ensures reaction completion |
Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?
Critical techniques include:
- NMR : ¹H/¹³C NMR to identify protons (e.g., fluorophenyl aromatic signals at δ 7.2–7.6 ppm) and acetamide carbonyl (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) .
- IR Spectroscopy : Peaks for C=O (1670–1690 cm⁻¹) and triazole C-N (1300–1350 cm⁻¹) .
Q. Key Spectral Data :
| Technique | Diagnostic Peaks | Structural Insight | Reference |
|---|---|---|---|
| ¹H NMR | δ 5.4–5.5 ppm (CH₂ linker) | Confirms methylene bridge | |
| ¹³C NMR | δ 52–62 ppm (imidazo-thiazole carbons) | Validates heterocyclic core | |
| HRMS | m/z calculated vs. observed | Confirms molecular formula |
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Purity differences : Impurities (>95% purity required; validate via HPLC) .
- Assay conditions : pH, solvent (DMSO concentration ≤1%), or cell-line specificity .
- Structural analogs : Fluorophenyl vs. chlorophenyl substitutions alter target affinity .
Q. Methodological Approach :
Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
Use isogenic cell lines to control for genetic variability .
Compare with structurally similar compounds (e.g., triazole vs. imidazole derivatives) to isolate pharmacophore contributions .
Q. What crystallographic strategies determine the 3D structure, and how do they inform SAR?
Single-crystal X-ray diffraction (SHELX software ) is critical:
Q. Structural Insights :
| Feature | SAR Implication | Reference |
|---|---|---|
| Fluorophenyl orientation | Enhances hydrophobic pocket binding | |
| Triazole-acetamide angle | Influences hydrogen bonding to targets |
Q. How can metabolic stability in preclinical models be systematically evaluated?
In vitro assays :
Q. Key Parameters :
| Assay | Protocol | Outcome Metric | Reference |
|---|---|---|---|
| Microsomal t₁/₂ | NADPH-supplemented incubation | % parent compound remaining | |
| Plasma protein binding | Equilibrium dialysis | Free fraction (%) |
Q. What computational methods predict off-target interactions?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Map binding poses to non-target kinases or GPCRs .
- Identify potential toxicity risks (e.g., hERG channel binding) .
Validation : Compare with experimental data (e.g., SPR binding assays) to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
